5'-Methoxyspiro[cyclohexane-1,3'-indole]
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Overview
Description
5’-Methoxyspiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structural motif where a cyclohexane ring is fused to an indole moiety through a spiro carbon. This compound belongs to the class of spiroindoles, which are known for their three-dimensional structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro[cyclohexane-1,3’-indole] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of spiroindoles, including 5’-Methoxyspiro[cyclohexane-1,3’-indole], often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5’-Methoxyspiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups at specific positions on the indole ring .
Scientific Research Applications
5’-Methoxyspiro[cyclohexane-1,3’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antitumor, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and a modulator of biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5’-Methoxyspiro[cyclohexane-1,3’-indole] involves its interaction with various molecular targets and pathways. The indole moiety can bind to proteins and enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: Modulate muscarinic serotonin receptors.
Horsfiline, Mitraphylline, Marefortine, Welwitindolinone A, Elacomine, and Alstonisine: Various biological activities, including antimicrobial and antitumor properties.
Uniqueness
5’-Methoxyspiro[cyclohexane-1,3’-indole] is unique due to its specific structural features, including the methoxy group and the spirocyclic fusion of cyclohexane and indole.
Properties
CAS No. |
923037-15-4 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5'-methoxyspiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C14H17NO/c1-16-11-5-6-13-12(9-11)14(10-15-13)7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI Key |
CUEFMCFIMNYYDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC23CCCCC3 |
Origin of Product |
United States |
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